N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
特性
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-23-6-8-24(9-7-23)16-20-14(13-10-18-22-15(13)21-16)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNAKFDWJNJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-methylpiperazine groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 386.5 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
The biological activity of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
- Modulation of Receptor Activity : It acts as a modulator for various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activities. For instance, compounds structurally similar to N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown significant growth inhibition across various cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| HOP-62 (Lung Carcinoma) | 100.07 |
| CCRF-CEM (Leukemia) | 90.41 |
| NCI-H460 (Lung Carcinoma) | 52.11 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neurological Implications
The compound's potential effects on neurological conditions have also been explored. Research indicates that it may enhance cognitive function by modulating glutamate signaling pathways. Positive allosteric modulation of mGluR5 has been linked to improved outcomes in models of Alzheimer's disease and other cognitive deficits.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine on renal carcinoma cell lines showed an IC value of approximately 11.70 µM, indicating significant potency against cancer cells.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with CDK2 and TRKA proteins. The docking results suggest favorable binding affinities comparable to established inhibitors, highlighting its potential as a therapeutic agent.
科学的研究の応用
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. The molecular formula is with a molecular weight of 490.6 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting various cancer cell lines, particularly through its action as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).
Case Study: Dual Inhibition of CDK2 and TRKA
- A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, revealing that compounds similar to N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA. These values are comparable to established inhibitors such as ribociclib and larotrectinib .
| Compound | Target | IC50 (µM) |
|---|---|---|
| N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2 | 0.09 |
| TRKA | 0.45 | |
| Ribociclib | CDK2 | 0.07 |
| Larotrectinib | TRKA | 0.07 |
Neurological Disorders
The compound also shows potential in treating neurological disorders due to its interaction with specific receptors in the brain. Research indicates that derivatives of pyrazolo compounds can act on muscarinic receptors, which are implicated in cognitive function and memory.
Case Study: Muscarinic Receptor Modulation
- A patent application describes the use of related compounds as muscarinic receptor antagonists for treating conditions like Alzheimer's Disease and Lewy Body Dementia. The structural similarities suggest that N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be explored for similar therapeutic effects .
類似化合物との比較
Position 1 Substitutions
Position 6 Substitutions
4-Amine Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | 1-Position | 6-Position | 4-Amine Substituent |
|---|---|---|---|---|---|
| Target Compound | C18H19FN8 | 402.47 (calc) | 1H | 4-Methylpiperazin-1-yl | 4-Fluorophenyl |
| G932-0341 (Ev11) | C23H23FN6 | 402.47 | 1-Phenyl | 4-Methylpiperidin-1-yl | 4-Fluorophenyl |
| CAS 946265-25-4 (Ev18) | C23H25N7 | 399.50 | 1-Phenyl | 4-Methylpiperazin-1-yl | 4-Methylphenyl |
| SI388 (Ev3) | C20H17N5Cl2S | 430.37 | 2-Chloro-2-phenylethyl | Methylthio | 2-Chlorophenyl |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence product yield?
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution at the pyrimidine’s 6-position with 4-methylpiperazine and coupling with 4-fluorophenylamine. For example:
- Core Formation : Refluxing precursors (e.g., pyrazolo-pyrimidinones) with aryl halides in acetonitrile or dichloromethane .
- Piperazine Introduction : Using morpholine or piperazine derivatives under Mannich-like conditions (ethanol reflux, 10 hours) .
- Yield Optimization : Catalyst choice (e.g., Cs₂CO₃ and CuBr in DMSO at 35°C improved yields to 17.9% in analogous syntheses) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation employs:
- Spectroscopy : ¹H NMR (e.g., piperazine protons at δ 2.4–2.6 ppm, pyrazole protons at δ 8.8 ppm) and IR (C-N stretches at ~1600 cm⁻¹) .
- Crystallography : X-ray diffraction resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) and hydrogen bonding (intramolecular N–H⋯N bonds) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : ≥95% purity is critical for pharmacological studies .
- HRMS : Confirms molecular integrity (e.g., [M+H]⁺ = 215 for related compounds) .
- Stability Testing : Accelerated degradation studies under varied pH/temperature (e.g., sensitivity to acidic conditions noted in fluorinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurities. Strategies include:
- Standardized Assays : Fixed IC₅₀ measurement protocols (e.g., enzyme inhibition assays at pH 7.4) .
- Comparative Studies : Benchmark against analogs (e.g., trifluoromethyl vs. methyl groups) to isolate substituent effects .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives in halogenated analogs) .
Q. What strategies optimize structure-activity relationships (SAR) for pharmacokinetic enhancement?
Systematic modifications and analyses:
- Piperazine Substitution : Bulkier groups (e.g., 4-benzylpiperazine) improve blood-brain barrier penetration .
- Fluorophenyl Positioning : Para-fluoro enhances lipophilicity (logP increased by 0.5 vs. meta-fluoro) .
- Pyrazole Modifications : Electron-withdrawing groups (e.g., Cl at C3) modulate kinase binding (ΔG = −8.2 kcal/mol vs. −7.0 for methyl) .
Q. How do computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Predicts binding to kinases (e.g., JAK2) via pyrazolo-pyrimidine’s ATP-mimetic core .
- Binding Affinity : Trifluoromethyl analogs show 1.2 kcal/mol higher affinity than methyl derivatives .
- ADMET Prediction : Tools like SwissADME optimize logP (target: 2–3) and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
